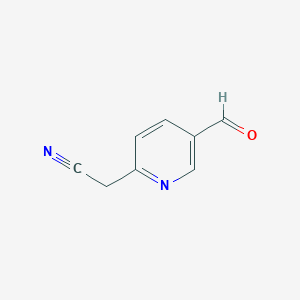

2-(5-Formyl-2-pyridyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-(5-formylpyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |

InChI Key |

CNWCMPQWWWAJRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C=O)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 5 Formyl 2 Pyridyl Acetonitrile

Mechanistic Pathways of Formyl Group Transformations

The aldehyde (formyl) functionality of 2-(5-Formyl-2-pyridyl)acetonitrile is a key site for various chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations are fundamental to modifying the molecular structure and synthesizing a wide array of derivatives.

Oxidation Reactions of the Aldehyde Functionality

The formyl group can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis, providing a route to pyridyl-substituted carboxylic acids.

Reduction Reactions of the Aldehyde Functionality

The aldehyde group is readily reduced to a primary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). physicsandmathstutor.com This reaction converts the formyl group into a hydroxymethyl group, yielding (5-(hydroxymethyl)-2-pyridyl)acetonitrile. This transformation is useful for introducing a hydroxyl functionality while preserving the nitrile group.

Nucleophilic Addition and Condensation Reactions at the Formyl Carbon

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles, leading to a variety of addition and condensation products. libretexts.orgmasterorganicchemistry.comlibretexts.org These reactions are pivotal for constructing more complex molecular architectures.

Nucleophilic Addition: The carbonyl group of an aldehyde can undergo nucleophilic addition, where a nucleophile attacks the partially positive carbonyl carbon. libretexts.org This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org For instance, the addition of a cyanide ion (CN⁻) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.orgchemrevise.org

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. pearson.comwikipedia.orglabxchange.org The formyl group of this compound can participate in various condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation. wikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds and synthesizing a wide range of organic compounds. wikipedia.orgcognitoedu.org For example, in an aldol condensation, an enolate attacks an aldehyde, leading to the formation of a β-hydroxy aldehyde or ketone. labxchange.org

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻), Acid/Base Catalyst | Alcohol, Cyanohydrin |

| Condensation Reaction | Enolate, Aldehyde/Ketone | β-hydroxy aldehyde/ketone |

Reactivity at the Acetonitrile (B52724) Methylene (B1212753) Group

The methylene group (—CH₂—) adjacent to the nitrile (—C≡N) in the acetonitrile moiety exhibits significant reactivity due to the electron-withdrawing nature of the cyano group.

Deprotonation and Generation of Nucleophilic Acetonitrile Anions

The hydrogen atoms of the methylene group are acidic and can be removed by a base to form a resonance-stabilized carbanion, known as a nucleophilic acetonitrile anion. This deprotonation is a critical step for utilizing this part of the molecule in further reactions. The resulting anion is a potent nucleophile.

Utility in Carbon-Carbon Bond Forming Reactions, including Cyanomethylation

The nucleophilic acetonitrile anion generated from this compound is a valuable reagent for forming new carbon-carbon bonds. cognitoedu.org This is particularly useful in cyanomethylation reactions, where a cyanomethyl group (—CH₂CN) is introduced into another molecule. nih.govencyclopedia.pub

Cyanomethylation: This process involves the reaction of the acetonitrile anion with an electrophile. For example, it can react with alkyl halides or other suitable substrates to form a new carbon-carbon bond, effectively elongating the carbon chain and introducing a cyanomethyl moiety. cognitoedu.org The cyanomethyl group is a versatile functional group that can be further transformed into other functionalities like carboxylic acids or primary amines. nih.govencyclopedia.pub Both transition-metal-catalyzed and metal-free cyanomethylation methods have been developed. encyclopedia.pub For instance, copper and iron catalysts have been employed in cyanomethylation reactions. encyclopedia.pubnih.govresearchgate.net

| Reaction | Reactant | Key Feature |

| Cyanomethylation | Nucleophilic acetonitrile anion, Electrophile | Formation of a new C-C bond, Introduction of a cyanomethyl group |

Role of the Pyridine (B92270) Nitrogen in Reaction Pathways

The nitrogen atom within the pyridine ring plays a crucial role in directing the reactivity of this compound. Its basicity and ability to coordinate with metal ions are central to many of its transformation pathways.

The lone pair of electrons on the pyridine nitrogen atom enables it to act as a ligand, coordinating to various metal centers. This coordination can significantly influence the molecule's reactivity and is a key aspect of its involvement in catalytic processes. For instance, the pyridyl nitrogen can bind to metals like mercury, as seen in related phenyl-pyridine compounds where the nitrogen coordinates to the mercury center. capes.gov.br This coordination ability is fundamental to its role in metal-catalyzed reactions.

In the realm of catalysis, pyridine derivatives are instrumental. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions involving alkynes and nitriles are a powerful method for constructing pyridine rings within larger, complex molecules. researchgate.net While not directly starting from this compound, this demonstrates the integral role of the pyridine framework in facilitating such catalytic transformations. The coordination of the pyridine nitrogen to the metal catalyst is a critical step in the catalytic cycle, influencing the efficiency and selectivity of the reaction.

Table 1: Examples of Metal Coordination and Catalysis in Pyridine Derivatives

| Reaction Type | Metal Catalyst | Role of Pyridine Nitrogen | Reference |

| Cycloaddition | Cobalt (Co) | Coordination to the catalyst, facilitating the [2+2+2] cycloaddition of alkynes and nitriles. | researchgate.net |

| Coordination Complex Formation | Mercury (Hg) | Acts as a ligand, binding to the metal center. | capes.gov.br |

The pyridine nitrogen is often a key participant in cyclization reactions that lead to the formation of fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties. ias.ac.in The synthesis of these fused rings can be approached by either constructing a new ring onto a pre-existing pyridine or by forming the pyridine ring as part of the cyclization process. ias.ac.in

Various synthetic strategies leverage the reactivity of the pyridine nucleus to create fused systems. For example, cascade reactions can lead to the formation of complex nitrogen-containing heterocycles. scholaris.ca Acid-catalyzed carbocyclization cascades, which can involve the intramolecular coupling of an alkyne, an iminium ion, and an arene, provide a route to diverse fused heterotricycles, including those containing a piperidine (B6355638) ring. nih.gov Furthermore, cyclization reactions involving pyridinium (B92312) 1,4-zwitterions are utilized in the synthesis of various heterocyclic compounds. mdpi.com These examples underscore the versatility of the pyridine moiety in constructing complex, multi-ring systems.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com However, the pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uci.edulumenlearning.com The reactivity of the pyridine ring in this compound is further diminished by the presence of two electron-withdrawing groups: the formyl (-CHO) group and the acetonitrile (-CH₂CN) group.

The formyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. uci.edu The acetonitrile group also exhibits an electron-withdrawing effect. In the case of this compound, the pyridine nitrogen and the two deactivating substituents significantly reduce the electron density of the aromatic ring, making it highly resistant to electrophilic attack.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com For these reactions to proceed on a highly deactivated ring like that in this compound, harsh reaction conditions would likely be required. The position of substitution would be directed by the existing substituents, with the pyridine nitrogen having a strong influence on the regioselectivity.

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of chemical reactions and the structures of transition states. researchgate.net These theoretical studies provide valuable insights into the energetics and pathways of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) is widely used to study the molecular structures, conformational stabilities, and vibrational spectra of pyridine derivatives. researchgate.net For instance, DFT calculations have been successfully applied to investigate the torsional potentials and molecular conformations of formyl pyridines, predicting their most stable geometries. nih.gov Such studies can determine the preferred orientation of the formyl group relative to the pyridine ring, which has implications for its reactivity.

DFT calculations are also employed to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of the reaction pathway. For acrylonitrile (B1666552) derivatives containing a pyridine core, DFT has been used to understand their electronic transitions and photophysical properties. mdpi.com In the context of synthesizing new pyridine derivatives, DFT calculations can support the structural characterization of the products. nih.gov For this compound, DFT could be used to model its behavior in the various reactions discussed, providing theoretical support for experimental observations and predicting its reactivity in new transformations.

Advanced Spectroscopic and Structural Elucidation of 2 5 Formyl 2 Pyridyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural assignment and purity assessment of organic compounds like 2-(5-Formyl-2-pyridyl)acetonitrile.

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The aldehydic proton of the formyl group is expected to appear at a characteristically downfield chemical shift (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will exhibit distinct chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of the formyl and acetonitrile (B52724) substituents. The methylene (B1212753) protons of the acetonitrile group will also have a characteristic chemical shift. The relative integration of these signals can be used to confirm the ratio of different types of protons in the molecule, which is crucial for purity assessment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the formyl group will appear significantly downfield (typically in the range of 190-200 ppm). The carbon of the nitrile group will also have a characteristic chemical shift (around 115-125 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 9.98 | Aldehyde (-CHO) | 192.5 | C=O (Aldehyde) |

| 8.95 | Pyridine H-6 | 152.1 | Pyridine C-2 |

| 8.12 | Pyridine H-4 | 149.8 | Pyridine C-6 |

| 7.65 | Pyridine H-3 | 137.4 | Pyridine C-4 |

| 4.15 | Methylene (-CH₂CN) | 134.0 | Pyridine C-5 |

| 121.3 | Pyridine C-3 | ||

| 117.8 | Nitrile (-CN) | ||

| 25.6 | Methylene (-CH₂CN) |

Note: This data is illustrative and based on typical chemical shift values for similar functional groups and structures.

For more complex derivatives of this compound or in cases of signal overlap in one-dimensional spectra, multinuclear and two-dimensional (2D) NMR techniques are indispensable.

Multinuclear NMR , such as ¹⁵N NMR, can provide direct information about the nitrogen atoms in the pyridine ring and the nitrile group. The chemical shifts of these nitrogen atoms are sensitive to their electronic environment and can offer valuable insights into substituent effects and intermolecular interactions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons on the pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups, for instance, confirming the position of the formyl and acetonitrile groups on the pyridine ring. The selective disappearance of cross-peaks in 2D NMR maps can also be used to identify binding sites in metal complexes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. researchgate.net This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netresearchgate.net For this compound (C₈H₆N₂O), HRMS would be able to confirm this specific elemental composition against other possibilities.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O |

| Calculated Monoisotopic Mass | 146.0480 |

| Measured Monoisotopic Mass | 146.0482 |

| Mass Accuracy (ppm) | 1.37 |

Note: This data is illustrative. The high accuracy of the measured mass confirms the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govmedscape.com It is particularly useful for the analysis of non-volatile, polar, and thermally labile compounds, which are not amenable to GC-MS. researchgate.net In the context of derivatives of this compound, LC-MS can be used to separate complex reaction mixtures, identify reaction byproducts, and purify the desired compound. msforid.com Tandem mass spectrometry (LC-MS/MS) can be employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which aids in the confident identification of compounds. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nsf.govnih.gov It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. thermofisher.comresearchgate.net

For this compound, the FT-IR spectrum would show characteristic absorption bands for the key functional groups:

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

A medium intensity band around 2230 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

Absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching and bending vibrations for the aromatic and aliphatic protons.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1710 - 1690 |

| Nitrile (-CN) | C≡N Stretch | 2240 - 2220 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2960 - 2850 |

Note: This data is illustrative and based on typical FT-IR functional group correlation charts. instanano.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This section was slated to detail the electronic transitions of this compound. The investigation was set to determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε), which provide insights into the energy levels of the molecule's electronic orbitals. However, no published UV-Vis spectra or associated data for this specific compound could be located.

X-ray Diffraction Analysis for Solid-State Structural Determination

To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, an X-ray diffraction analysis was to be detailed. This would have included critical crystallographic data such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles. The search for a crystal structure of this compound did not yield any results.

Elemental Analysis for Empirical Formula Confirmation (CHN)

This section aimed to present a comparison between the theoretical and experimentally determined elemental composition of this compound. The analysis of Carbon (C), Hydrogen (H), and Nitrogen (N) percentages is a fundamental technique for verifying the empirical formula of a synthesized compound. While the theoretical percentages can be calculated from the molecular formula (C₈H₆N₂O), no experimental data from combustion analysis or other elemental analysis techniques were found in the public domain.

The absence of this fundamental characterization data in readily accessible scientific sources prevents a detailed discussion of the compound's spectroscopic and structural properties as outlined.

Ligand Design and Coordination Chemistry Applications of 2 5 Formyl 2 Pyridyl Acetonitrile Scaffolds

The Pyridyl Group as a Key Ligating Moiety in Coordination Chemistry

The pyridine (B92270) ring is a fundamental building block in the construction of ligands for coordination chemistry. nih.gov Its prevalence stems from the availability of the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system and is thus readily available for donation to a metal center. nih.gov This makes pyridine and its derivatives effective Lewis bases capable of forming stable complexes with a wide array of metal ions. nih.govwikipedia.org

The rigid, planar structure of the aromatic pyridine ring provides a predictable and robust framework that can be incorporated into more complex ligand architectures, including bidentate and tridentate systems. nih.govwikipedia.org This rigidity helps in controlling the geometry and structure of the resulting metal complexes. acs.org The coordination chemistry of pyridine-type ligands is extensive, contributing significantly to the development of functional materials by allowing for the incorporation of diverse metal ions. acs.org The coordination environment of metals in these complexes can vary, including tetrahedral, square planar, and octahedral geometries, depending on the metal ion and the other ligands present. wikipedia.orgdigitellinc.com Furthermore, the electronic properties of the pyridyl ring can be systematically tuned by introducing substituents, which in turn modulates the properties of the metal complexes. nih.gov

Design of Multidentate Ligands Incorporating Formyl and Nitrile Functionalities

The incorporation of additional donor groups onto a pyridyl scaffold, such as formyl (-CHO) and nitrile (-C≡N) groups, allows for the design of multidentate ligands with enhanced coordination capabilities. The 2-(5-Formyl-2-pyridyl)acetonitrile framework is an exemplar of this design strategy. The nitrile group is a versatile functional group in ligand design, typically coordinating to metal ions in a linear, end-on fashion through the nitrogen lone pair. wikipedia.orgunibo.it Classified as L-type ligands, nitriles are generally considered weak bases and can function as π-acceptors, which influences the electronic structure of the metal center. wikipedia.orgwikipedia.org The coordination of a nitrile to a cationic metal center can activate the carbon atom toward nucleophilic attack. wikipedia.org

The formyl group introduces an oxygen atom as another potential donor site. While less common as a primary coordinating group compared to the pyridyl nitrogen, the carbonyl oxygen of the formyl group can participate in coordination, leading to chelate ring formation. The insertion of carbon monoxide (a related C1 building block) into metal-hydride bonds to form metal-formyl complexes is a known reaction, highlighting the formyl group's ability to bind to a metal center. tum.de By combining the pyridyl nitrogen, the nitrile nitrogen, and the formyl oxygen, the this compound scaffold has the potential to act as a versatile multidentate ligand, offering multiple binding modes and the ability to form stable chelate structures with metal ions.

Formation of Metal Complexes and Elucidation of Coordination Motifs

The multifunctional nature of ligands based on the this compound scaffold allows for the formation of a variety of metal complexes with diverse coordination motifs. The primary coordination site is typically the sp2-hybridized nitrogen of the pyridine ring. nih.govnih.gov Depending on the metal ion, reaction conditions, and the relative orientation of the functional groups, the nitrile and formyl groups can also engage in coordination.

If both the pyridyl nitrogen and the nitrile nitrogen bind to the same metal center, a five-membered chelate ring can be formed. This bidentate N,N-coordination is a common motif for 2-substituted pyridyl ligands. Alternatively, the ligand could act as a bridging ligand, with the pyridyl nitrogen coordinating to one metal center and the nitrile or formyl group binding to another, leading to the formation of polynuclear structures or coordination polymers. The formyl group's carbonyl oxygen can also coordinate, potentially leading to a bidentate N,O-chelation involving the pyridyl nitrogen. The specific coordination motif adopted is influenced by factors such as the steric bulk of the ligand, the preferred coordination geometry of the metal ion, and the presence of competing solvent or ancillary ligands. rsc.org For instance, in square-planar nickel(II) complexes supported by pincer ligands, ancillary ligands like acetonitrile (B52724) coordinate to the metal center, demonstrating the feasibility of nitrile group participation in complex formation. nih.gov

| Potential Coordination Modes of this compound |

| Monodentate |

| Bidentate (N,N) |

| Bidentate (N,O) |

| Bridging |

Influence of Electronic Properties on Coordination Behavior and Stability

The electronic properties of the formyl and nitrile substituents on the pyridine ring significantly influence the coordination behavior of the this compound ligand and the stability of its metal complexes. Both the formyl (-CHO) and nitrile (-CN) groups are electron-withdrawing. This electronic pull reduces the electron density on the pyridine ring and, consequently, diminishes the basicity of the pyridyl nitrogen. A lower basicity generally leads to a weaker sigma-donation to the metal center.

However, the coordination chemistry is also affected by π-backbonding interactions. Pyridine itself is a weak π-acceptor, and this character can be enhanced by electron-withdrawing substituents. wikipedia.org For metal ions in lower oxidation states with available d-electrons, π-backdonation from the metal to the π* orbitals of the ligand can strengthen the metal-ligand bond and stabilize the complex. In a study of platinum(II) complexes with substituted pyridines, it was observed that as the donor ability of the pyridine ligand increased, the inductive effect of the Pt(II) center was synergistically reduced. nih.gov Conversely, for a ligand like this compound with electron-withdrawing groups, a stronger inductive effect from the metal center would be expected. The stability of the resulting complex is therefore a balance between the effects of σ-donation and π-backbonding, which is highly dependent on the specific metal ion involved. nih.govresearchgate.net

| Electronic Effect | Influence on Ligand | Impact on Coordination |

| Inductive Effect | Formyl and nitrile groups withdraw electron density. | Reduces basicity of pyridyl nitrogen, weakening σ-donation. |

| π-Acceptor Character | Electron-withdrawing groups enhance the π-acidity of the pyridine ring. | Can strengthen metal-ligand bond through π-backbonding with electron-rich metals. |

Spectroscopic Characterization of Synthesized Metal Complexes

The elucidation of the structure and bonding in metal complexes of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy is crucial for probing the coordination of the functional groups. Coordination of the nitrile group to a metal typically results in a shift of the C≡N stretching frequency (ν(C≡N)) to higher wavenumbers compared to the free ligand. The C=O stretching frequency of the formyl group would also be expected to shift, typically to lower wavenumbers, upon coordination of the oxygen atom to a metal center. For example, the CO stretch of a nickel-bound carbonyl ligand was observed at 2101 cm⁻¹ in a square-planar nickel(II) complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the complex in solution. ¹H and ¹³C NMR spectra reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination. The magnitude and direction of these coordination-induced shifts give insights into the binding mode and the electronic effects within the complex. nih.gov For instance, studies on Pt(II) complexes with pyridyl ligands showed that the chemical shift of the protons at the 2 and 6 positions of the pyridine ring is sensitive to the ligand's donor ability and coordination. nih.gov

Mass Spectrometry , particularly FAB(+)-MS or ESI-MS, is used to determine the composition and molecular weight of the synthesized complexes, confirming the metal-to-ligand stoichiometry. bas.bg

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of nitrile and formyl group coordination via shifts in ν(C≡N) and ν(C=O). |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of solution-state structure, ligand binding mode, and electronic environment. nih.gov |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, and coordination geometry. nih.gov |

| Mass Spectrometry | Determination of molecular composition and stoichiometry. bas.bg |

Role As a Key Synthetic Intermediate in Heterocyclic and Complex Molecule Synthesis

Precursor for Diverse Nitrogen-Containing Heterocycles, including Pyridones, Pyrimidines, and Oxazoles

The strategic placement of the formyl and cyanomethyl groups on the pyridine (B92270) ring of 2-(5-Formyl-2-pyridyl)acetonitrile enables its participation in various cyclization reactions to form a range of heterocyclic systems.

Pyridones:

The synthesis of 2-pyridone derivatives is a significant area of research due to their prevalence in bioactive molecules and natural products. windows.netnih.gov While direct synthesis from this compound is not extensively documented, its structural motifs are amenable to established pyridone synthesis strategies. For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid or an ester, which can then undergo cyclization. Alternatively, the formyl group can participate in condensation reactions with active methylene (B1212753) compounds in multicomponent reactions, a common strategy for constructing polysubstituted 2-pyridones. nih.gov The reactivity of the cyanomethyl group is pivotal; it can be transformed into an amide, which then, in the presence of the formyl group, can lead to the formation of a pyridone ring through intramolecular condensation.

Pyrimidines:

Pyrimidines are another class of heterocycles readily accessible from precursors containing the functionalities present in this compound. The classical Biginelli reaction and its variations, which involve the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea, represent a plausible pathway. organic-chemistry.orgmdpi.com In this context, the formyl group of the title compound would serve as the aldehyde component. Furthermore, the acetonitrile (B52724) group can be converted to an amidine, a key component in many pyrimidine (B1678525) syntheses. researchgate.net The reaction of this derived amidine with a 1,3-dicarbonyl compound would lead to the formation of a pyrimidine ring attached to the pyridine core. A study on the synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives demonstrated the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl (B1604629) 1,2,3-triazine-5-carboxylate to form the pyrimidine ring, highlighting the utility of pyridyl amidines in such transformations. nih.gov

Oxazoles:

The synthesis of oxazoles often involves the reaction of a carbonyl compound with a source of a two-atom fragment containing a nitrogen and a carbon. The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent method. nih.gov In this reaction, the formyl group of this compound would react with TosMIC in the presence of a base to form the 5-substituted oxazole ring directly attached to the pyridine at the 5-position. nih.gov Another approach involves the reaction of aldehydes with α-halo ketones, followed by cyclization with an amide. researchgate.net The formyl group of the title compound is a suitable starting point for such synthetic routes. An electrochemical method for synthesizing polysubstituted oxazoles from ketones and acetonitrile has also been reported, suggesting the potential for the acetonitrile moiety to participate in oxazole formation under specific oxidative conditions. organic-chemistry.org

The following table summarizes the potential synthetic pathways for these heterocycles starting from this compound:

| Heterocycle | Key Functional Group Utilized | Potential Reaction Type |

| Pyridone | Formyl and Acetonitrile (after modification) | Intramolecular Condensation, Multicomponent Reactions |

| Pyrimidine | Formyl or Acetonitrile (as amidine) | Biginelli-type reaction, Amidine Condensation |

| Oxazole | Formyl | van Leusen Reaction, Condensation with α-haloketones |

Building Block for the Assembly of Multifunctional Organic Compounds

Organic building blocks are fundamental components for the modular assembly of more complex molecular structures. sigmaaldrich.com The presence of three distinct functionalities in this compound—the pyridine nitrogen, the formyl group, and the acetonitrile group—makes it an excellent building block for creating multifunctional organic compounds. klinger-lab.de These reactive sites can be addressed sequentially or in one-pot reactions to append different molecular fragments, leading to structurally diverse and complex molecules.

The pyridine nitrogen can act as a ligand for metal coordination, a feature exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Multifunctional aromatic carboxylic acids with phenyl-pyridine cores have been used to construct such materials with interesting properties like porosity and luminescence. mdpi.com The formyl and acetonitrile groups can be used as handles for covalent modification. For example, the formyl group can be converted into an alcohol, an amine, or a carboxylic acid, while the acetonitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. This allows for the introduction of a wide range of other functional groups and molecular scaffolds.

The concept of using versatile building blocks is central to diversity-oriented synthesis and the generation of compound libraries for drug discovery. whiterose.ac.uk The orthogonal reactivity of the functional groups in this compound could be exploited to build libraries of compounds with high molecular diversity. For instance, the formyl group could be reacted with a set of amines to form imines, which could then be reduced to secondary amines. Subsequently, the nitrile group could be subjected to a [2+3] cycloaddition with an azide (B81097) to form a tetrazole, a common bioisostere for a carboxylic acid. This stepwise approach allows for the systematic variation of different parts of the molecule.

The utility of organic radicals as building blocks for multifunctional molecular materials has also been explored, where substituents are introduced into a molecular backbone to tailor properties. mdpi.com While not a radical itself, this compound can be incorporated into larger systems where radical chemistry could be performed on other parts of the molecule.

Strategies for Further Functionalization of the Pyridine Ring and Side Chains

Beyond its direct use in cyclization reactions, this compound can be further elaborated through functionalization of both the pyridine ring and its side chains.

Pyridine Ring Functionalization:

The pyridine ring is electron-deficient, and its reactivity towards electrophilic aromatic substitution is generally low. However, the existing substituents can direct further functionalization. The formyl group is a meta-director, suggesting that electrophilic substitution, if forced, would occur at the C4 or C6 positions. More practical approaches often involve metal-catalyzed cross-coupling reactions. For instance, the pyridine ring could be halogenated and then subjected to Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds. The synthesis of 5-substituted pyridine analogues with bulky phenyl or heteroaryl groups has been achieved to probe structure-activity relationships in medicinal chemistry. nih.gov Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful method for the de novo construction of substituted pyridine rings. rsc.org

Side Chain Functionalization:

The formyl and acetonitrile side chains offer numerous possibilities for chemical modification.

Formyl Group: The aldehyde can undergo a wide range of classical organic reactions:

Oxidation: to a carboxylic acid.

Reduction: to a primary alcohol.

Reductive amination: with primary or secondary amines to form secondary or tertiary amines.

Wittig reaction: to form alkenes.

Henry reaction: with nitroalkanes to form β-nitro alcohols.

Grignard and organolithium addition: to form secondary alcohols.

Acetonitrile Group: The cyanomethyl group is also highly versatile:

Hydrolysis: to a primary amide or a carboxylic acid.

Reduction: to a primary amine.

Addition of organometallic reagents: to form ketones after hydrolysis.

Cycloaddition: with azides to form tetrazoles.

A patent describes the synthesis of pyridylacetonitrile through the reduction of a "pyridine formyl nitrile," which is an alternative name for the title compound, using hydrogen and hydrochloric acid in the presence of a catalyst. google.com This exemplifies a key transformation of the formyl group while leaving the nitrile intact, showcasing the potential for selective modification. The synthesis of 2-pyridylacetonitrile (B1294559) from various precursors like 2-(bromomethyl)pyridine (B1332372) or 2-fluoropyridine (B1216828) also points towards synthetic routes that could be adapted to modify the side chains of the title compound. chemicalbook.com

Stereoselective Synthesis Employing Chiral Auxiliaries or Catalysts (if applicable)

The introduction of chirality is crucial in the synthesis of many pharmaceuticals and biologically active compounds. While this compound is itself achiral, it can be a substrate in stereoselective reactions to generate chiral products.

Reactions at the Formyl Group:

The aldehyde functionality is a prime site for introducing a new stereocenter. This can be achieved through several established methods:

Asymmetric Reduction: Using chiral reducing agents like those derived from boranes (e.g., CBS catalyst) or chiral metal complexes (e.g., Noyori's ruthenium catalysts) can lead to the formation of a chiral secondary alcohol with high enantiomeric excess.

Asymmetric Addition of Organometallic Reagents: The addition of organozinc, organoaluminum, or Grignard reagents in the presence of a chiral ligand or catalyst can produce chiral secondary alcohols.

Asymmetric Allylation and Crotylation: Using chiral reagents like Brown's allylboranes can install a homoallylic alcohol with controlled stereochemistry.

Reactions at the Acetonitrile Group:

The α-carbon of the acetonitrile group is acidic and can be deprotonated to form a carbanion. The stereoselective alkylation of this carbanion can be achieved using a chiral phase-transfer catalyst or by attaching a chiral auxiliary to another part of the molecule that directs the approach of the electrophile.

A relevant example of stereoselective synthesis in a related system is the metal-free ring-expansion of monocyclopropanated pyrroles and furans to produce highly functionalized tetrahydropyridines and dihydro-2H-pyrans. nih.gov This work demonstrates how stereochemistry can be controlled in the synthesis of six-membered nitrogen heterocycles. nih.gov Although not directly involving the title compound, these principles of stereocontrol are broadly applicable.

The following table outlines potential stereoselective transformations of this compound:

| Functional Group | Stereoselective Reaction | Product Type | Chiral Reagent/Catalyst |

| Formyl | Asymmetric Reduction | Chiral Alcohol | CBS Catalyst, Chiral Ru-complexes |

| Formyl | Asymmetric Allylation | Chiral Homoallylic Alcohol | Brown's Allylboranes |

| Acetonitrile | Asymmetric Alkylation | Chiral α-substituted nitrile | Chiral Phase-Transfer Catalyst |

Advanced Theoretical and Computational Investigations of 2 5 Formyl 2 Pyridyl Acetonitrile Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(5-Formyl-2-pyridyl)acetonitrile. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties. nih.gov

Reactivity prediction relies on analyzing the calculated electronic properties. Key indicators include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how the molecule will interact with electrophiles and nucleophiles. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen of the formyl group, which are likely sites for electrophilic interaction. Blue regions (positive potential) denote electron-poor areas, which are susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) provides a quantitative measure of the charge distribution, helping to identify reactive sites.

Tensimetric studies and quantum chemical computations on the reactivity of Lewis acids with pyridine and acetonitrile (B52724) show that these functional groups readily form complexes. researchgate.net Such findings are critical for understanding the intermolecular interactions and potential catalytic applications of this compound.

Table 1: Representative Calculated Properties for Pyridine Aldehydes (Illustrative)

| Property | 2-Formylpyridine | 3-Formylpyridine | 4-Formylpyridine |

|---|---|---|---|

| Most Stable Conformer | cis | cis | Planar (two equivalent) |

| cis-trans Rotational Barrier (kcal/mol) | 9.38 nih.gov | 8.55 nih.gov | 7.18 nih.gov |

| Methodology | DFT/6-31+G* | DFT/6-31+G* | DFT/6-31+G* |

This table is based on data for formylpyridines and serves as an example of the types of parameters that can be determined for this compound using quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (if applicable)

While specific molecular dynamics (MD) simulation studies on this compound are not extensively reported, this computational technique is highly applicable for exploring its dynamic behavior. pitt.edu MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior in different environments, such as in various solvents or in the presence of a biological receptor. nih.gov

For this compound, MD simulations would be invaluable for:

Conformational Sampling: While quantum mechanics can find energy minima, MD can explore the full conformational landscape by simulating the molecule's dynamics at a given temperature. nih.govmdpi.com This is particularly useful for understanding the flexibility of the molecule, including the rotation of the formyl and cyanomethyl groups, and how these motions are influenced by the solvent. researchgate.net

Solvation Effects: By explicitly including solvent molecules (e.g., water, DMSO, chloroform) in the simulation box, MD can provide a detailed picture of how the solute and solvent molecules arrange themselves. This allows for the analysis of hydrogen bonding between the formyl oxygen or pyridine nitrogen and protic solvents, as well as other non-covalent interactions.

Intermolecular Interactions: When studying the potential of this compound to act as a ligand, MD simulations can model its interaction with a target protein's binding site. nih.gov These simulations can reveal the key intermolecular contacts (hydrogen bonds, π-stacking, hydrophobic interactions) that stabilize the complex and predict the binding affinity, offering insights for drug design.

The general workflow involves placing the molecule in a simulated box, often filled with solvent, and running the simulation for a duration ranging from nanoseconds to microseconds. pitt.edu Analysis of the resulting trajectory provides data on conformational changes, interaction energies, and structural stability. pitt.edu

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry offers robust methods for predicting spectroscopic data, such as NMR and IR spectra, from first principles. github.io This is a powerful tool for structure verification, helping to assign experimental signals and confirm the identity and purity of a synthesized compound. bohrium.com

Vibrational Spectra (IR/Raman): DFT calculations are widely used to predict the vibrational frequencies of molecules. nih.govresearchgate.net After finding the optimized geometry of this compound, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. nih.gov Comparing this predicted spectrum with the experimental one can confirm the presence of key functional groups, such as the C=O stretch of the formyl group, the C≡N stretch of the nitrile, and various C-H and C-N vibrations of the pyridine ring. For accurate results, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

NMR Spectra (¹H and ¹³C): Predicting NMR chemical shifts is a more complex, multi-step process that is highly sensitive to molecular conformation. github.ionih.gov A typical workflow includes:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)). github.io

NMR Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using a specialized DFT functional and basis set known to perform well for NMR predictions (e.g., WP04/6-311++G(2d,p)). github.io Solvent effects are crucial and are typically included implicitly using a model like the Polarizable Continuum Model (PCM). github.io

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population based on their relative energies. github.io

The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) for ¹H NMR often falling below 0.1 ppm when compared to experimental data. github.io This allows for the confident assignment of protons and carbons in the molecule, even in structurally complex regions.

Table 2: Illustrative Workflow for NMR Prediction

| Step | Description | Example Method |

|---|---|---|

| 1. Conformer Generation | Explore rotational degrees of freedom to find stable structures. | Molecular Mechanics or crest program |

| 2. Geometry Optimization | Find the minimum energy structure for each conformer. | DFT: B3LYP-D3/6-31G(d) |

| 3. NMR Shift Calculation | Compute isotropic shielding values for each nucleus. | DFT: WP04/6-311++G(2d,p) with PCM (solvent) |

| 4. Final Prediction | Average shifts based on conformer energy (Boltzmann weighting). | Statistical Averaging |

This table outlines a common state-of-the-art procedure for predicting NMR spectra from first principles.

Quantitative Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. conicet.gov.ar These models are a cornerstone of modern materials science and drug discovery, enabling the prediction of properties for novel compounds without the need for immediate synthesis and testing. nih.govbohrium.com

For a class of compounds including this compound and its analogs, a QSPR study would involve the following steps:

Data Set Assembly: A series of related molecules with known experimental values for a target property (e.g., lipophilicity, melting point, biological activity) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated using computational software. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., neural networks, support vector machines), are used to find the best correlation between a subset of the calculated descriptors and the experimental property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.

Studies on related pyridine derivatives have successfully used QSPR to model properties like lipophilicity, a key parameter in drug development. kg.ac.rsresearchgate.net These models often find that a combination of topological descriptors (which describe molecular size and branching) and electronic descriptors (which describe charge distribution) provides the best correlation. kg.ac.rsresearchgate.net For this compound, a QSPR model could predict its properties or those of newly designed analogs with modified substituents on the pyridine ring.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Specific Example | Information Encoded |

|---|---|---|

| Topological | Kier & Hall indices, Randić index | Molecular size, shape, branching, and connectivity. kg.ac.rs |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Electron distribution, polarizability, reactivity. |

| Constitutional | Molecular weight, atom counts | Basic composition of the molecule. |

| Geometrical | Molecular surface area, volume | 3D shape and size of the molecule. |

These descriptors are calculated for each molecule in a dataset to build a predictive QSPR model.

Future Research Directions and Synthetic Prospects

Development of Green and Sustainable Synthetic Routes for Pyridyl-Acetonitrile Derivatives

The future synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile and its derivatives will increasingly prioritize environmentally benign methodologies. Traditional synthetic methods often rely on harsh conditions, toxic solvents, and non-reusable catalysts. acs.org A key research direction is the adoption of green chemistry principles to mitigate these drawbacks.

Future research can focus on:

Aqueous Medium Synthesis: Exploring water as a reaction solvent presents a significant opportunity for greener synthesis. researchgate.net Developing protocols for the construction of the pyridyl-acetonitrile scaffold in aqueous solutions could drastically reduce the reliance on volatile organic compounds (VOCs).

Biomass-Derived Feedstocks: Investigating routes from renewable biomass, such as furfural, to produce the pyridine (B92270) core offers a sustainable alternative to fossil fuel-based starting materials. nih.gov Cascade reactions that convert bio-based platform chemicals into complex N-heterocycles are a promising frontier. nih.gov

Heterogeneous and Reusable Catalysts: The design of robust, reusable catalysts is crucial for sustainable processes. Research into solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could lead to efficient and recyclable systems for pyridine synthesis. acs.org For instance, a PET@UiO-66 vial has been fabricated and used as a robust and reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines. acs.org

Electrochemical Methods: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. acs.org This approach could be applied to key steps in the synthesis of pyridyl-acetonitrile derivatives.

| Synthesis Strategy | Traditional Approach | Green/Sustainable Future Prospect |

| Solvent | Volatile Organic Compounds (e.g., DMF, THF) google.com | Water, bio-derived solvents researchgate.net |

| Starting Materials | Petroleum-based precursors | Biomass-derived feedstocks (e.g., furfural) nih.gov |

| Catalysis | Homogeneous, often non-reusable catalysts | Heterogeneous, recyclable catalysts (e.g., MOFs) acs.org |

| Energy Input | High temperatures, conventional heating | Mild conditions, electrochemistry, photochemistry acs.org |

Chemo- and Regioselective Transformations of Polyfunctionalized Systems

The presence of three distinct functional groups (formyl, nitrile, pyridine nitrogen) in this compound makes it an ideal substrate for studying chemo- and regioselective reactions. A major challenge and research opportunity lies in selectively transforming one functional site while leaving the others untouched.

Future research prospects include:

Orthogonal Protection Strategies: Developing novel and efficient protecting group strategies will be essential to selectively mask the formyl or nitrile groups, thereby allowing for specific functionalization of the pyridine ring, and vice versa.

Site-Selective C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after transformation. researchgate.net Research into new catalytic systems that can selectively target the C3, C4, or C6 positions of the 2,5-disubstituted pyridine core of the title compound would be highly valuable. nih.govacs.org This could involve strategies like transient directing groups or exploiting the intrinsic electronic properties of the heterocyclic system. researchgate.netresearchgate.net

Tandem and Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially on the different functional groups of this compound could streamline the synthesis of complex molecules. For example, an initial reaction at the formyl group could trigger a subsequent cyclization involving the nitrile.

Exploration of Novel Catalytic Applications in Organic Synthesis

The structural motifs within this compound suggest its potential use as a precursor to novel ligands and organocatalysts.

Key areas for future investigation are:

Ligand Synthesis: The pyridine nitrogen and the nitrile group can both coordinate to metal centers. The formyl group provides a convenient handle for elaboration into more complex structures, such as Schiff bases or multidentate ligands, through condensation reactions. These new ligands could find applications in various catalytic transformations.

Organocatalysis: Pyridine-based structures are known to act as organocatalysts. Future work could explore the catalytic activity of this compound and its derivatives in reactions such as acyl-transfer or Michael additions.

Hybrid Catalysts: Research into hybrid catalysts, where the molecule is anchored to a solid support or incorporated into a larger framework like a MOF, could lead to the development of highly active and recyclable catalytic systems. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. bohrium.comsyrris.com The synthesis and derivatization of this compound are well-suited for this technological shift.

Future research directions involve:

Automated Synthesis Platforms: Implementing automated flow systems can enable high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to rapidly optimize the synthesis of this compound. soci.org

Library Generation: Automated flow systems are ideal for generating libraries of related compounds for applications in drug discovery or materials science. syrris.comresearchgate.net By systematically varying reactants that engage with the formyl or nitrile groups, diverse sets of derivatives can be synthesized efficiently.

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Discontinuous | Continuous bohrium.com |

| Heat & Mass Transfer | Often inefficient, difficult to control | Superior, precise control bohrium.com |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, enhanced safety soci.org |

| Scalability | Complex and often requires re-optimization | Simpler, by running the system for longer |

| Automation | Limited | Easily integrated with automated pumps and robotics syrris.com |

Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Discovery and Optimization

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is critical for innovation. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are invaluable tools for this purpose. spectroscopyonline.com

Future prospects in this area include:

Real-Time Reaction Analysis: Employing techniques like in-situ Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic data as a reaction proceeds. numberanalytics.comnih.gov This allows for the direct observation of reactive intermediates and transition states, which is crucial for understanding complex reaction pathways.

High-Throughput Experimentation: Combining in-situ monitoring with automated synthesis platforms enables rapid data acquisition for a large number of experiments. This synergy accelerates the discovery of new reactions and the optimization of existing ones.

Surface-Specific Spectroscopy: For reactions involving heterogeneous catalysts, surface-specific spectroscopic methods can elucidate the interactions between the substrate, like this compound, and the catalyst surface, providing insights into the catalytic cycle. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(5-Formyl-2-pyridyl)acetonitrile?

- Methodological Answer : Use acetonitrile as a solvent due to its polar aprotic nature, which enhances nucleophilic substitution reactions. For example, in analogous syntheses (e.g., 2-(2-formylphenoxy)acetamide), acetonitrile enabled efficient stirring and reaction monitoring via TLC over 24 hours at room temperature. Post-reaction, filtration and solvent evaporation under reduced pressure yield the product . Optimize stoichiometry by using a weak base (e.g., K₂CO₃) to deprotonate intermediates and drive the reaction forward .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Track the formyl proton (δ ~9-10 ppm) and nitrile group (δ ~110-120 ppm for CN in 13C NMR) to confirm functional groups .

- FTIR : Identify C≡N stretching (~2240 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹) .

- Single-crystal XRD : Resolve molecular geometry and confirm substituent positions (e.g., pyridyl and formyl orientations) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Store in sealed containers at room temperature, avoiding moisture . For spills, employ adsorbents (e.g., silica gel) and avoid dust generation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, cross-validating experimental data. For example, discrepancies in nitrile or formyl group signals may arise from solvent effects or conformational flexibility. Compare DFT-optimized geometries (e.g., using Gaussian09) with XRD-derived bond angles and torsion angles .

Q. What strategies mitigate toxicity risks during catalytic applications of this compound?

- Methodological Answer : Design ligand-metal complexes (e.g., palladium) to reduce free ligand toxicity. In studies of analogous acetonitrile-palladium complexes, coordination stabilized reactive intermediates and lowered acute toxicity . Use flow reactors to minimize human contact and enable real-time reaction quenching .

Q. How does solvent choice impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of the nitrile group, facilitating nucleophilic attacks. In contrast, DMSO may stabilize intermediates via hydrogen bonding. Test solvent mixtures (e.g., acetonitrile/water) to balance solubility and reactivity, as demonstrated in peptide coupling reactions . Monitor reaction progress via LC-MS to optimize solvent ratios .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer : Disorder in pyridyl or formyl groups can complicate XRD analysis. Use low-temperature (100 K) data collection to reduce thermal motion artifacts . For ambiguous electron density regions, refine occupancy factors or apply constraints (e.g., similarity to DFT-predicted bond lengths) .

Q. How can contradictory solubility data be resolved for this compound?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or impurities. Perform recrystallization in varied solvents (e.g., acetonitrile vs. ethyl acetate) and characterize each batch via PXRD. For example, acetonitrile-derived crystals may exhibit higher stability due to solvent inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.